1-(2,6-Dimethylpiperidin-1-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7-5-4-6-8(2)10(7)9(3)11/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFMUXMZDXCCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2,6 Dimethylpiperidin 1 Yl Ethanone and Its Derivatives
Strategies for Constructing the 2,6-Dimethylpiperidine (B1222252) Core
The formation of the 2,6-dimethylpiperidine scaffold is a key step that can be achieved through several cyclization and ring-forming reactions.
Mannich Reaction Approaches to Piperidones and Subsequent Transformations
The Mannich reaction is a powerful tool for the synthesis of β-amino ketones, which can serve as precursors to piperidinones. mun.ca These piperidinones can then be further transformed to the desired 2,6-dimethylpiperidine. A common approach involves the condensation of a ketone, an aldehyde, and an amine. For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidones has been achieved through the Mannich condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate. nih.gov
While direct synthesis of 2,6-dimethylpiperidone via a simple Mannich reaction is less commonly reported, the principle can be adapted. The general strategy involves the formation of a β-amino ketone which can then undergo intramolecular cyclization to form a piperidinone ring. Subsequent reduction of the piperidinone carbonyl group and any other necessary modifications would lead to the 2,6-dimethylpiperidine core. The conversion of β-amino ketones to 2,6-disubstituted piperidinones is a recognized synthetic pathway. mun.ca
Other Reported Cyclization and Ring-Forming Methods for Substituted Piperidines
A variety of other synthetic methods have been successfully employed to construct the 2,6-disubstituted piperidine (B6355638) ring system.
One of the most direct methods is the catalytic hydrogenation of 2,6-dimethylpyridine (B142122) (2,6-lutidine) . This reaction reduces the aromatic pyridine (B92270) ring to the corresponding saturated piperidine ring. wikipedia.org Various catalysts and conditions can be employed to achieve this transformation, offering a straightforward route to the desired 2,6-dimethylpiperidine core.
Palladium-catalyzed cyclization reactions have also been developed for the synthesis of 2,6-disubstituted piperidines. clockss.orgresearchgate.net These methods often involve the cyclization of acyclic precursors containing both an amino group and a suitable functional group for palladium-mediated ring closure. The stereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.
Intramolecular aza-Michael reactions provide another avenue for the construction of the piperidine ring. This reaction involves the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. ntu.edu.sg For the synthesis of 2,6-disubstituted piperidines, a suitably designed acyclic precursor with an amine and two Michael acceptors can undergo a double aza-Michael addition to form the heterocyclic ring. ntu.edu.sg
Reductive amination of 1,5-dicarbonyl compounds is a versatile method for synthesizing piperidines. chim.ityoutube.com In this approach, a diketone or dialdehyde (B1249045) reacts with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent to form the piperidine ring in a single step.
| Method | Starting Materials | Key Transformation | Reference(s) |
| Catalytic Hydrogenation | 2,6-Dimethylpyridine (2,6-Lutidine) | Reduction of the pyridine ring | wikipedia.org |
| Palladium-Catalyzed Cyclization | Acyclic amino-alkenes/alkynes | Intramolecular C-N bond formation | clockss.orgresearchgate.net |
| Intramolecular Aza-Michael Reaction | Acyclic amino-dienes/diynes | Intramolecular conjugate addition | ntu.edu.sg |
| Reductive Amination | 1,5-Dicarbonyl compounds, Amine source | Imine/enamine formation and reduction | chim.ityoutube.com |
Introduction of the Ethanone (B97240) Moiety at the Piperidine Nitrogen
Once the 2,6-dimethylpiperidine core is obtained, the final step is the introduction of the ethanone (acetyl) group at the nitrogen atom. This is typically achieved through N-acylation reactions.
N-Acylation Reactions Utilizing Acetyl Chloride
A common and straightforward method for the N-acetylation of secondary amines like 2,6-dimethylpiperidine is the reaction with acetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Even for sterically hindered piperidines, such as 2,2,6,6-tetramethylpiperidine (B32323), acylation with acetyl chloride has been shown to be successful, although ring fission can be a competing reaction under certain conditions. rsc.org For less hindered substrates like 2,6-dimethylpiperidine, this method is generally efficient.
Coupling Reactions Involving Carboxylic Acid Derivatives
An alternative to using highly reactive acyl chlorides is the use of coupling reagents to facilitate the formation of the amide bond between 2,6-dimethylpiperidine and acetic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-(dimethylamino)pyridine (DMAP) are commonly used for this purpose. nih.gov This method offers milder reaction conditions and is often used when sensitive functional groups are present in the molecule. The reaction proceeds by activating the carboxylic acid with EDC, which is then susceptible to nucleophilic attack by the amine.
| Coupling Reagent System | Role of Reagents | General Conditions | Reference(s) |
| EDC/DMAP | EDC: Activates carboxylic acid; DMAP: Acyl transfer catalyst | Room temperature, aprotic solvent (e.g., DCM, DMF) | nih.gov |
General Synthetic Transformations for Ethanone Formation
The formation of the ethanone moiety on the piperidine nitrogen falls under the general class of N-acylation reactions. A variety of acylating agents can be employed. Acetic anhydride (B1165640) is another common reagent for N-acetylation and can be used with or without a catalyst. orientjchem.org The choice of reagent and conditions can be tailored to the specific substrate and desired outcome. The reaction of secondary amines with acetic anhydride is a well-established and efficient method for the synthesis of N-acetyl derivatives. orientjchem.org
Synthesis of Key 1-(2,6-Dimethylpiperidin-1-yl)ethanone Derivatives
The creation of diverse derivatives from this compound hinges on a common strategic intermediate: 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone (B1308718). This key compound is typically synthesized via a nucleophilic acyl substitution, where 2,6-dimethylpiperidine reacts with chloroacetyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. Once formed, this α-halo ketone becomes a versatile electrophile, ready to react with a variety of nucleophiles to build the target derivatives.
A prominent class of derivatives is characterized by a thioether (-S-) bridge connecting the ethanone moiety to a heterocycle. This linkage is reliably formed through a nucleophilic substitution reaction (SN2) between 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone and a heterocyclic thiol. The thiol proton is first removed by a base (e.g., potassium carbonate) to generate a more potent thiolate nucleophile, which then displaces the chloride ion.
Benzimidazole-Sulfanyl Derivatives: The synthesis of these compounds involves the reaction of the chloro-ethanone intermediate with a benzimidazole-2-thiol. The requisite benzimidazole-2-thiol precursors are themselves accessible through well-established condensation reactions, providing a modular approach to a variety of substituted derivatives.
Oxadiazole-Sulfanyl Derivatives: Similarly, coupling the chloro-ethanone intermediate with a 5-substituted-1,3,4-oxadiazole-2-thiol yields the corresponding thioether derivatives. The oxadiazole-thiol building block is commonly prepared by treating an appropriate acetohydrazide with carbon disulfide in the presence of a base like potassium hydroxide, which induces cyclization.
Triazinoindole-Sulfanyl Derivatives: The synthesis of this subclass also follows the nucleophilic substitution pathway. The key precursor, 5H- nih.govresearchgate.netnih.govtriazino[5,6-b]indol-3-thiol, is synthesized by the condensation of isatin (B1672199) with thiosemicarbazide (B42300) in the presence of potassium carbonate. nih.gov This thiol is then reacted with 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone to furnish the final product. nih.gov
The general synthetic approach for these thioether-linked derivatives is summarized in the table below.
| Heterocycle Target | Key Heterocyclic Precursor | Precursor Synthesis Method | Final Coupling Reaction |
|---|---|---|---|
| Benzimidazole-Sulfanyl | Benzimidazole-2-thiol | Condensation of o-phenylenediamine (B120857) with carbon disulfide or thiourea (B124793) derivatives. | Nucleophilic substitution with 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone. |
| Oxadiazole-Sulfanyl | 5-Aryl-1,3,4-oxadiazole-2-thiol | Cyclization of an aryl acetohydrazide with carbon disulfide and KOH. | Nucleophilic substitution with 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone. |
| Triazinoindole-Sulfanyl | 5H- nih.govresearchgate.netnih.govtriazino[5,6-b]indol-3-thiol | Condensation of isatin with thiosemicarbazide. nih.gov | Nucleophilic substitution with 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone. nih.gov |
Beyond thioether linkages, other nitrogenous heterocycles can be incorporated through different synthetic strategies.
Thiazole (B1198619) Derivatives: The classic Hantzsch thiazole synthesis is a primary method for generating these derivatives. youtube.com This reaction involves the condensation and cyclization of the α-halo ketone (2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone) with a thioamide or thiourea derivative. youtube.comnih.gov The reaction proceeds by the initial S-alkylation of the thioamide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com
Piperazine (B1678402) Derivatives: Piperazine moieties are typically introduced via a direct nucleophilic substitution reaction. organic-chemistry.org A substituted or unsubstituted piperazine acts as a nitrogen nucleophile, attacking the electrophilic carbon of 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone to displace the chloride and form a new carbon-nitrogen bond. This method is highly effective for creating derivatives with a piperazine ring linked to the ethanone side chain. nih.gov
The core structure of this compound can be altered either by starting with a modified piperidine ring or by further reacting the ethanone side chain.
Piperidine Ring Modifications: A direct approach to diversification involves using a pre-synthesized, substituted 2,6-dimethylpiperidine as the starting material. For instance, employing a precursor like 3,3-dimethyl-2,6-diphenylpiperidine in the initial acylation with chloroacetyl chloride yields 2-chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. researchgate.net This strategy allows for the introduction of a wide range of substituents on the piperidine backbone, which remains intact throughout subsequent derivatization steps.
Ethanone Side Chain Modifications: The most crucial modification to the ethanone side chain is the α-halogenation (e.g., chlorination) to create the electrophilic center necessary for the coupling reactions described above. Additionally, the methylene (B1212753) group of the ethanone side chain is activated by the adjacent carbonyl group, making it susceptible to condensation reactions. For example, condensation of similar piperidone-propanone structures with various benzaldehydes can lead to the formation of α,β-unsaturated ketones, demonstrating a pathway for extending the carbon framework. nih.gov
Mechanistic Considerations in the Synthesis of this compound Derivatives
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of the diverse derivatives of this compound is governed by fundamental organic reaction pathways.
Nucleophilic Substitution: The predominant mechanism for attaching heterocyclic moieties via thioether or amino linkages is the bimolecular nucleophilic substitution (SN2) reaction. nih.gov In this pathway, a potent nucleophile (e.g., a thiolate anion or a piperazine nitrogen) performs a backside attack on the α-carbon of the 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone intermediate. The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently as the carbon-chlorine bond is breaking, leading to an inversion of stereochemistry if the carbon were chiral.
Condensation Reactions: Condensation reactions are vital for both forming some of the heterocyclic precursors and for modifying the ethanone side chain. The Hantzsch thiazole synthesis, for example, is a type of condensation reaction. nih.gov It involves nucleophilic attack by the thioamide sulfur on the carbonyl carbon (or its α-carbon), followed by an intramolecular cyclization and dehydration (elimination of a water molecule) to yield the final aromatic product. youtube.com Aldol-type condensations, which could further functionalize the ethanone side chain, proceed by the formation of an enolate intermediate under basic conditions, which then acts as a carbon nucleophile. thieme-connect.de
The efficiency and rate of these synthetic reactions are significantly influenced by the electronic and steric properties of the substituents on both the piperidine scaffold and the reacting heterocycle.
Electronic Effects: In the nucleophilic substitution reactions, the nucleophilicity of the reacting partner is paramount. Electron-donating groups on the heterocyclic thiol or amine will increase electron density on the sulfur or nitrogen atom, enhancing its nucleophilicity and accelerating the rate of the SN2 reaction. Conversely, electron-withdrawing groups will decrease nucleophilicity and slow the reaction down.
Steric Effects: The this compound core possesses significant steric hindrance due to the two methyl groups flanking the nitrogen atom. researchgate.net These groups can influence the conformation of the molecule and may sterically shield the reaction center at the ethanone side chain. This steric bulk can hinder the approach of large or bulky nucleophiles, potentially slowing down reaction rates compared to less substituted analogues. The piperidine ring itself typically adopts a stable chair conformation, which positions the N-acetyl group and influences its reactivity. researchgate.net
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen atoms.
Proton NMR (¹H NMR) for Proton Environments and Connectivity
A ¹H NMR spectrum for 1-(2,6-Dimethylpiperidin-1-yl)ethanone would be expected to show distinct signals corresponding to the protons of the acetyl group and the various protons on the 2,6-dimethylpiperidine (B1222252) ring. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would reveal the electronic environment of each proton and their connectivity to neighboring protons. However, specific chemical shift and coupling constant data are not available in the searched literature.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. One would anticipate signals for the carbonyl and methyl carbons of the acetyl group, as well as distinct signals for the carbons of the piperidine (B6355638) ring and its methyl substituents. The precise chemical shifts are crucial for confirming the carbon skeleton but could not be located.
Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Assignment
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. These experiments establish correlations between protons and protons, protons and directly attached carbons, and protons and carbons over multiple bonds, respectively. A detailed analysis is contingent on the availability of these 2D spectral datasets, which were not found.
Vibrational Spectroscopy
Vibrational spectroscopy is used to identify the functional groups within a molecule based on the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be dominated by a strong absorption band characteristic of the tertiary amide carbonyl (C=O) stretching vibration, typically found in the region of 1630-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the alkyl groups and C-N stretching vibrations. A specific, experimentally obtained spectrum is necessary for a precise assignment of all vibrational modes.
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis
FT-Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch would also be visible, non-polar bonds, such as the C-C bonds of the piperidine ring, often produce stronger signals in Raman spectra. A comparative analysis of both FT-IR and FT-Raman spectra would allow for a more complete vibrational assignment. This analysis cannot be conducted without the relevant experimental data.
Due to the absence of the necessary spectroscopic data, the requested detailed article with data tables and in-depth research findings for this compound cannot be generated at this time.
Potential Energy Distribution (PED) Analysis in Vibrational Assignments
Detailed experimental or computational studies providing a Potential Energy Distribution (PED) analysis for the vibrational assignments of this compound are not available in the reviewed scientific literature. PED analysis, which is typically performed using computational methods like Density Functional Theory (DFT), allows for the precise assignment of vibrational modes observed in FT-IR and Raman spectra by quantifying the contribution of individual internal coordinates to each normal mode. Without specific studies on this molecule, a quantitative assignment of its vibrational spectra is not possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, which would detail its electronic transitions, could not be located in published research. In principle, the UV-Vis spectrum of this compound would be expected to show absorptions corresponding to n → π* and π → π* transitions associated with the amide chromophore (the ethanone (B97240) group attached to the piperidine nitrogen). The lone pair electrons on the nitrogen and oxygen atoms can be promoted to anti-bonding orbitals. However, without experimental data, the absorption maxima (λmax) and molar absorptivity (ε) values remain undetermined.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
A published mass spectrum or detailed fragmentation analysis for this compound is not available. Mass spectrometry is a key technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For an N-acetylated amine, fragmentation would typically involve cleavage of the bonds adjacent to the carbonyl group and within the piperidine ring. Common fragmentation pathways for amines include alpha-cleavage, where the bond beta to the nitrogen atom is broken. The molecular ion (M+) peak would confirm the compound's molecular weight. However, without specific experimental data, the characteristic fragments and their relative abundances for this particular molecule cannot be detailed.
Elemental Analysis for Empirical Formula Confirmation
Experimental data from elemental analysis for this compound is not present in the available literature. Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is then used to calculate the empirical formula, which can be compared to the theoretical composition to confirm the compound's identity and purity.
The molecular formula for this compound is C9H17NO. Based on this, the theoretical elemental composition can be calculated as follows:
Carbon (C): 69.63%
Hydrogen (H): 11.04%
Nitrogen (N): 9.02%
Oxygen (O): 10.31%
Without experimental results, confirmation of this empirical formula through analysis is not possible.
X-ray Diffraction Studies for Solid-State Molecular Geometry (for related compounds)
While a crystal structure for this compound itself has not been reported, X-ray diffraction studies on related N-acylated piperidine derivatives provide valuable insight into the expected solid-state molecular geometry. These studies reveal details about bond lengths, bond angles, and the conformation of the piperidine ring.
For instance, the crystal structure of 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone (C21H24ClNO) shows that the piperidine ring adopts a chair conformation. In this related compound, the sum of the bond angles around the nitrogen atom is approximately 360°, indicating sp2 hybridization due to resonance with the carbonyl group.
Another related compound, N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine (C20H23NO), features a piperidine ring in a distorted boat conformation. The possibility of resonance between the nitrogen atom and the carbonyl group is confirmed by the torsion angles.
These examples suggest that in this compound, the piperidine ring would likely adopt a stable conformation (such as a chair), and the geometry around the nitrogen atom would be influenced by the attached acetyl group. The specific crystallographic parameters, however, would depend on the exact substitution pattern and crystal packing forces.
Below is a table summarizing key crystallographic data for a related compound.
| Parameter | 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone |
| Molecular Formula | C21H24ClNO |
| Molecular Weight | 341.86 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5488 (6) |
| b (Å) | 9.9706 (7) |
| c (Å) | 12.9887 (10) |
| α (°) | 106.783 (4) |
| β (°) | 93.022 (4) |
| γ (°) | 102.347 (4) |
| Volume (Å3) | 907.45 (12) |
| Z | 2 |
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the structural and electronic properties of molecules. rsc.org These computational techniques solve the Schrödinger equation approximately, providing detailed insights into molecular geometries, electronic distributions, and spectroscopic characteristics. mdpi.com While extensive computational studies specifically focused on 1-(2,6-Dimethylpiperidin-1-yl)ethanone are not widely available in the surveyed literature, the principles and methodologies can be illustrated through research on structurally analogous piperidine (B6355638) derivatives. The following sections describe the application of these methods to understand the properties of such compounds.
A fundamental step in computational chemistry is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. arxiv.org Methods like DFT and Hartree-Fock (HF) are used to calculate structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. researchgate.net
For cyclic systems like piperidines, conformational analysis is crucial. The piperidine ring is known to adopt several conformations, most commonly the chair, boat, and twist-boat forms. Computational studies on various substituted piperidines have consistently shown the chair conformation to be the most stable. For instance, X-ray diffraction and computational analysis of 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone confirmed that its piperidine ring adopts a chair conformation. nih.govresearchgate.net Similarly, theoretical calculations on 1-amino-2,6-dimethylpiperidine (B1295051) using both HF and DFT methods have been employed to determine its optimized geometry. researchgate.net This process allows for a detailed understanding of how substituents on the piperidine ring influence its three-dimensional structure. rsc.org
Table 1: Optimized Geometrical Parameters for 1-amino-2,6-dimethylpiperidine (A Closely Related Structure) Note: This data is for a related compound and illustrates typical outputs of geometry optimization calculations.
| Parameter | Bond/Angle | HF/6-31+G(d,p) | B3LYP/6-31G+(d,p) |
|---|---|---|---|
| Bond Length (Å) | N1-N2 | 1.405 | 1.412 |
| Bond Length (Å) | C2-N1 | 1.468 | 1.475 |
| Bond Length (Å) | C6-N1 | 1.469 | 1.476 |
| Bond Angle (°) | C6-N1-C2 | 114.1 | 113.8 |
| Bond Angle (°) | N2-N1-C2 | 114.5 | 114.2 |
The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons, while the LUMO is the orbital that most readily accepts an electron. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. mdpi.com DFT calculations are widely used to compute the energies of these orbitals. researchgate.net For example, DFT calculations on 1-(6-amino-5-nitronaphthalen-2-yl)ethanone determined its HOMO-LUMO energy gap to be 3.765 eV. nih.gov This energy gap often corresponds to the lowest energy electronic transition, which can be experimentally observed using UV-Vis spectroscopy. schrodinger.com
Table 2: Frontier Molecular Orbital Energies (Illustrative Example) Note: This data is for an example compound to show typical DFT calculation results.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone nih.gov | B3LYP-D3BJ/def2-TZVP | -6.521 | -2.756 | 3.765 |
In a study of 1-Methyl 2,6-diphenyl piperidin-4-one, NBO analysis was used to understand the electronic structure and charge distribution. orientjchem.org The analysis revealed the charges on each atom, identifying the most electronegative atoms (like nitrogen and oxygen) and the most electropositive ones. orientjchem.org The study also investigated lone pair and anti-bonding orbital interactions, which provide evidence for charge delocalization and influence the molecule's bond lengths and stability. orientjchem.org This type of analysis is instrumental in understanding the electronic effects of different functional groups attached to the piperidine ring.
Computational methods can be used to calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with an experimental one, researchers can validate the computed molecular structure and make precise assignments of vibrational modes to specific atomic motions, such as stretching, bending, and torsion. niscpr.res.in
DFT calculations have shown good correlation with experimental FT-IR and Raman data for various complex organic molecules. niscpr.res.in Often, the calculated frequencies are systematically higher than the experimental values due to the harmonic approximation used in the calculations. To correct for this, the computed frequencies are often multiplied by a scaling factor to improve the agreement with experimental results. nist.gov For instance, a combined experimental and computational study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone (B97240) demonstrated a strong correlation between the DFT-calculated and experimentally measured FT-IR spectra, confirming the molecular structure. niscpr.res.in
DFT calculations are a valuable tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.comdntb.gov.ua By comparing the calculated chemical shifts with experimental values, it is possible to confirm chemical structures and assign specific resonances, which can be particularly useful for complex molecules with overlapping signals. d-nb.inforesearchgate.net Studies have shown that DFT calculations, when accounting for conformational isomers and solvent effects, can predict ¹H chemical shifts with a mean absolute error of less than 0.3 ppm and ¹³C shifts with an error of less than 2 ppm. d-nb.info
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths of a molecule. researchgate.net These values correspond to the wavelength (λmax) and intensity of absorption bands in a UV-Vis spectrum. The calculations can predict the nature of electronic transitions, such as n→π* or π→π*, providing a deeper understanding of the molecule's electronic behavior upon light absorption. researchgate.net
Table 3: Comparison of Experimental and Calculated 1H NMR Chemical Shifts (Illustrative) Note: This table demonstrates the typical accuracy of DFT-based NMR predictions for an organic molecule.
| Proton Environment | Experimental Shift (ppm) niscpr.res.in | Calculated Shift (ppm) niscpr.res.in | Difference (ppm) |
|---|---|---|---|
| Ar-H | 6.71 | 6.83 | 0.12 |
| CH2-Cl | 4.55 | 4.32 | -0.23 |
| CH3 (mesitylene) | 2.14 | 2.25 | 0.11 |
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. These materials are important for applications in telecommunications, optical switching, and signal processing. orientjchem.org Quantum chemical calculations can predict the NLO properties of a molecule by computing its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).
A large hyperpolarizability value indicates a strong NLO response. Computational studies, such as the one performed on 1-Methyl 2,6-diphenyl pipeidin-4-one, use DFT methods to calculate these parameters. orientjchem.org Such calculations can identify molecules with significant NLO potential, guiding the design and synthesis of new materials with enhanced optical properties. The redistribution of electron density upon substitution, which can be analyzed through methods like NBO, is often linked to a molecule's NLO activity. orientjchem.org
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying electron-rich regions (nucleophilic) and electron-poor regions (electrophilic). chemrxiv.orgmdpi.com
For this compound, the MEP surface would be characterized by distinct regions of varying potential. The color-coded map typically uses red to denote areas of most negative electrostatic potential and blue for the most positive potential. researchgate.net
Negative Potential Regions (Red/Yellow): The most significant region of negative potential is expected around the carbonyl oxygen atom of the ethanone group due to its high electronegativity and the presence of lone pair electrons. This area represents a prime site for electrophilic attack. chemrxiv.org
Positive Potential Regions (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the methyl groups and the piperidine ring. These areas are electron-deficient and are susceptible to nucleophilic attack.
Neutral Regions (Green): The carbon backbone of the piperidine ring and methyl groups would likely represent areas of near-neutral potential.
This charge distribution is crucial for understanding intermolecular interactions, as the negative potential region around the carbonyl oxygen can act as a hydrogen bond acceptor. chemrxiv.org
| Molecular Region | Predicted Electrostatic Potential | Potential Role in Interactions |
|---|---|---|
| Carbonyl Oxygen | Highly Negative | Electrophilic attack site; Hydrogen bond acceptor |
| Piperidine Nitrogen | Slightly Negative | Potential for weak electrophilic interactions |
| Hydrogen Atoms (Methyl/Piperidine) | Positive | Nucleophilic attack site |
| Carbon Skeleton | Neutral | Van der Waals and hydrophobic interactions |
Molecular Docking Studies and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This modeling helps in understanding the interaction modes and predicting the binding affinity of the ligand. researchgate.netrsc.org
The binding affinity, often expressed as a docking score (in kcal/mol) or a dissociation constant (Kd), quantifies the strength of the interaction between a ligand and its target. nih.gov For this compound, interactions with biological macromolecules would be governed by a combination of forces:
Hydrogen Bonding: The carbonyl oxygen is a potential hydrogen bond acceptor.
Hydrophobic Interactions: The 2,6-dimethylpiperidine (B1222252) moiety and the acetyl methyl group provide hydrophobic surfaces that can interact favorably with nonpolar pockets in a protein's active site.
The specific stereochemistry of the 2,6-dimethylpiperidine ring would significantly influence how the molecule fits into a binding site, thereby affecting its binding affinity.
| Interaction Type | Contributing Molecular Feature | Predicted Strength |
|---|---|---|
| Hydrogen Bonding | Carbonyl Oxygen | Moderate |
| Hydrophobic Interactions | Dimethylpiperidine Ring, Methyl Groups | Significant |
| Van der Waals Forces | Entire Molecule | Moderate |
Dihydrofolate Reductase (DHFR): DHFR is a well-established enzyme target for antimicrobial and anticancer agents. researchgate.netmdpi.com Its active site contains key residues that are critical for binding. While classic DHFR inhibitors like methotrexate (B535133) possess a 2,4-diaminopyrimidine (B92962) moiety to mimic the natural substrate, the interaction of a novel compound like this compound would rely on other types of interactions. nih.gov Docking studies would likely show the dimethylpiperidine ring fitting into a hydrophobic pocket of the DHFR active site, potentially interacting with residues within the Met20 loop, which is crucial for conformational changes in the enzyme. mdpi.com
Papain-like Protease (PLpro): PLpro is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a key drug target. aimspress.comnih.gov The active site of PLpro features a catalytic triad (B1167595) (Cys111, His272, Asp286) and various subsites that bind ligands. aimspress.com Known non-covalent inhibitors of PLpro often contain larger aromatic systems, such as naphthalene, which form π-π stacking interactions with residues like Tyr268. mdpi.comnih.gov this compound lacks such a system, suggesting its binding would be primarily within hydrophobic pockets, stabilized by van der Waals forces rather than strong, specific aromatic interactions.
| Enzyme Target | Key Active Site Residues | Potential Interaction with Compound | Interaction Type |
|---|---|---|---|
| DHFR | Ile5, Val115, Leu28 | Dimethylpiperidine moiety | Hydrophobic |
| Asp27 | Carbonyl Oxygen | Potential weak H-bond | |
| PLpro (SARS-CoV-2) | Pro247, Pro248, Tyr264 | Dimethylpiperidine moiety | Hydrophobic |
| Gln269 | Carbonyl Oxygen | Potential H-bond |
Conformational Analysis and Stereochemical Investigations of the 2,6-Dimethylpiperidine Moiety
2,6-Dimethylpiperidine exists as three distinct stereoisomers: the achiral (R,S) isomer, which is a meso compound, and a pair of chiral enantiomers, (R,R) and (S,S). wikipedia.orgchemeurope.com
(R,S)-isomer (cis): This isomer predominantly adopts a chair conformation where both methyl groups occupy equatorial positions to minimize steric hindrance. wikipedia.orgchemeurope.com This is the most stable conformation.
(R,R)/(S,S)-isomers (trans): In these chiral isomers, the chair conformation forces one methyl group into an equatorial position and the other into an axial position.
Analysis of related N-acyl piperidines suggests that the presence of the N-ethanone (acetyl) group can influence these conformational preferences. nih.gov Steric strain between the N-acetyl group and an adjacent equatorial methyl group (A(1,3) strain) can sometimes favor a conformation where the C2-methyl group is axial. nih.govnih.gov Therefore, while the cis-diequatorial conformation is generally favored for the (R,S) isomer, the energetic landscape is complex. The piperidine ring in related structures may also adopt boat or twist-boat conformations, particularly when bulky N-substituents are present. asianpubs.orgresearchgate.net
| Stereoisomer | Configuration | Most Stable Conformation | Methyl Group Orientations |
|---|---|---|---|
| (2R,6S) or meso | cis | Chair | Diequatorial |
| (2R,6R) | trans | Chair | Axial/Equatorial |
| (2S,6S) | trans | Chair | Axial/Equatorial |
The difference between the cis and trans isomers results in distinct molecular shapes. rsc.org The cis isomer, with its diequatorial methyl groups, presents a different interaction surface compared to the trans isomer's axial/equatorial arrangement. This variation in topography is critical for ligand-receptor recognition; an enzyme's binding site is often exquisitely sensitive to the shape of a ligand. Consequently, different stereoisomers of this compound are expected to exhibit different binding affinities for a given receptor, potentially leading to significant differences in biological activity. This principle is a cornerstone of drug design, where controlling stereochemistry is essential for optimizing efficacy and selectivity. bham.ac.uk
Applications and Emerging Research Directions in Organic Synthesis
Utilization as Synthetic Intermediates and Building Blocks
The primary role of 1-(2,6-Dimethylpiperidin-1-yl)ethanone in organic synthesis is as a synthetic intermediate or building block, derived from the versatile precursor, 2,6-dimethylpiperidine (B1222252). The parent compound, 2,6-dimethylpiperidine, exists as three stereoisomers and is recognized as an attractive chiral building block in chemical synthesis. wikipedia.org The N-acetylation that converts 2,6-dimethylpiperidine to this compound is a common chemical transformation. For instance, the related compound 2,2,6,6-tetramethylpiperidine (B32323) can be acetylated using acetyl chloride to yield 1-acetyl-2,2,6,6-tetramethylpiperidine. rsc.org This straightforward synthesis positions this compound as a readily accessible intermediate.
As a building block, its utility stems from several features:
Piperidine (B6355638) Scaffold : The piperidine ring is a ubiquitous structural motif found in a vast number of alkaloids and pharmaceutical agents. researchgate.netresearchgate.net Its incorporation into larger molecules is a common strategy in drug discovery.
N-Acetyl Group : The acetyl group can serve as a protecting group for the piperidine nitrogen, rendering it less basic and nucleophilic, thereby allowing for chemical modifications elsewhere on the molecule. It can also be a site for further chemical reactions; for example, the carbonyl group can be reduced, or the alpha-protons can be involved in condensation reactions under specific conditions.
Stereochemistry : The 2,6-dimethyl substitution pattern introduces specific stereochemical and conformational constraints. The cis-isomer, for example, largely adopts a chair conformation with both methyl groups in equatorial positions. wikipedia.org This defined three-dimensional structure is valuable when designing molecules intended to fit into specific biological targets like enzyme active sites.
Role in Medicinal Chemistry Research and Design
The piperidine nucleus is a privileged scaffold in medicinal chemistry, known to be a core component of many biologically active compounds. researchgate.net Derivatives of piperidine have been investigated for a wide range of therapeutic applications, including as antibacterial, antihypertensive, antimalarial, and anti-inflammatory agents. biointerfaceresearch.com Consequently, this compound serves as a potential starting point for the development of new therapeutic agents.
While specific examples of biologically active molecules derived directly from this compound are not extensively documented, the synthesis of derivatives from related 2,6-disubstituted piperidines is a common practice. researchgate.netderpharmachemica.com The design of new derivatives of this compound could proceed via several synthetic routes:
Modification of the Acetyl Group : The carbonyl moiety of the ethanone (B97240) group can be reduced to a hydroxyl group or transformed into other functional groups, creating a new series of compounds.
Functionalization of the Piperidine Ring : Although challenging, methods for C-H functionalization could introduce new substituents onto the piperidine ring, altering its steric and electronic properties.
Use as a Precursor : The N-acetyl group could be removed to regenerate the secondary amine, which can then be reacted with a wide variety of electrophiles to attach different functional moieties, a common strategy in building libraries of compounds for drug screening.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's potency and selectivity. nih.gov For piperidine-based compounds, SAR studies have been crucial in developing potent drugs. For example, in the development of acetylcholinesterase inhibitors, modifications to the piperidine ring and its substituents led to the discovery of highly potent compounds like Donepezil. nih.gov
In the context of derivatives from this compound, a systematic SAR study would involve synthesizing a library of analogues and evaluating their biological activity. Key structural modifications for such a study would include:
Varying the substituents on the piperidine ring.
Altering the nature of the N-acyl group (e.g., replacing acetyl with benzoyl or other groups).
Introducing different functional groups at various positions.
Such studies help to identify the key molecular features responsible for biological activity and guide the design of more effective therapeutic agents. nih.govnih.govdndi.org
The 2,6-disubstituted piperidine framework is present in numerous compounds that have been investigated for various biological activities. This suggests that novel derivatives of this compound are promising candidates for screening against a range of biological targets.
Enzyme Inhibition: Piperidine derivatives are known to act as potent enzyme inhibitors. Research on related structures has shown significant inhibitory activity against enzymes like acetylcholinesterase, which is a key target in Alzheimer's disease therapy. nih.gov For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a highly potent acetylcholinesterase inhibitor. nih.gov Furthermore, other piperidine and piperazine (B1678402) derivatives have been designed as inhibitors of Acetyl-CoA carboxylases (ACCs), which are targets for treating obesity and diabetes. nih.gov These precedents suggest that derivatives of this compound could be explored for their potential to inhibit various enzymes.
Antimicrobial Action: The search for new antimicrobial agents is a critical area of research, and piperidine derivatives have shown considerable promise. Various studies have demonstrated the antibacterial and antifungal properties of compounds containing the 2,6-disubstituted piperidine moiety. researchgate.netresearchgate.net For example, certain 2,6-diarylpiperidin-4-one derivatives exhibited potent activity against bacterial strains like Salmonella typhi and Escherichia coli. researchgate.net The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. researchgate.net
The table below summarizes the observed antimicrobial activities for a selection of 2,6-disubstituted piperidine derivatives, indicating the potential research avenues for derivatives of this compound.
| Compound Class | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| 2,6-disubstituted piperidine-4-one derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | High efficacy against tested strains. | researchgate.net |
| 2,6-disubstituted piperidine-4-one derivatives | Aspergillus niger (Fungus) | High efficacy against the tested fungus. | researchgate.net |
| Novel piperidine derivatives | Bacillus cereus, E. coli, S. aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae | One derivative exhibited strong inhibitory activity against all seven bacteria tested, with MIC values ranging from 0.75 to 1.5 mg/ml. | researchgate.netacademicjournals.org |
| 1-(4-chlorophenyl) piperidine-2,6-diones | Escherichia Coli, Bacillus subtilis, Staphylococcus aureus | Some synthesized compounds showed good antibacterial activity against the tested strains. | derpharmachemica.com |
Potential in Materials Science or Catalyst Design (if applicable)
Based on the available literature, there are no clearly defined or established applications for this compound in the fields of materials science or catalyst design. The research focus for piperidine derivatives has predominantly been in the areas of organic synthesis and medicinal chemistry.
Conclusion and Future Research Perspectives
Summary of Current Academic Research Landscape on 1-(2,6-Dimethylpiperidin-1-yl)ethanone and its Derivatives
The current academic research landscape for this compound is sparse, with no major studies exclusively dedicated to its synthesis, characterization, or application. However, the broader class of 2,6-disubstituted piperidines has garnered significant attention in medicinal chemistry and materials science. These compounds are recognized as valuable pharmacophores, forming the core of numerous biologically active molecules with applications as tranquilizers, and exhibiting antiviral, antimalarial, antibacterial, and antifungal properties.
Research on analogous N-acylated piperidines, such as N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, provides valuable insights into the potential structural and electronic properties of this compound. Studies on these related compounds often involve detailed crystallographic analysis, computational modeling, and investigation of their intermolecular interactions, laying a foundation for similar explorations of the target molecule. The primary focus of existing research on related structures has been on understanding their conformational preferences and the influence of substituents on their biological activity.
Identification of Promising Avenues for Future Synthetic Methodologies
The synthesis of this compound can be readily achieved through standard N-acetylation of 2,6-dimethylpiperidine (B1222252). A common and effective method involves the reaction of 2,6-dimethylpiperidine with acetyl chloride in the presence of a base, such as triethylamine (B128534), in an appropriate solvent like benzene. This straightforward approach allows for the efficient production of the target compound.
Future synthetic methodologies could explore more environmentally friendly and efficient approaches. The use of greener solvents and catalysts could align with the growing trend of sustainable chemistry in pharmaceutical and chemical manufacturing. Furthermore, the development of one-pot synthesis protocols that allow for the formation of the piperidine (B6355638) ring followed by in-situ N-acetylation could streamline the production of this compound and its derivatives.
The modular nature of this compound also presents opportunities for the synthesis of a diverse library of derivatives. By varying the acylating agent, a wide range of N-acyl derivatives of 2,6-dimethylpiperidine can be prepared, each with potentially unique biological and material properties.
Opportunities for Advanced Spectroscopic and Computational Characterization
A thorough spectroscopic and computational characterization of this compound is a critical next step in understanding its properties.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in confirming the structure of the molecule and providing insights into its conformational dynamics in solution. The chemical shifts and coupling constants of the piperidine ring protons and carbons would be particularly informative.
Infrared (IR) Spectroscopy: IR spectroscopy would clearly identify the presence of the amide carbonyl group through its characteristic stretching frequency.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the exact molecular weight of the compound and to study its fragmentation patterns, further confirming its structure.
Computational Characterization:
Computational studies, particularly using Density Functional Theory (DFT), would offer a deeper understanding of the molecule's electronic structure, conformational preferences, and reactivity. Key areas for computational investigation include:
Conformational Analysis: Determining the preferred chair or boat conformation of the piperidine ring and the rotational barrier around the N-C(O) amide bond.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict its reactivity and potential for charge transfer interactions.
Spectroscopic Prediction: Simulating NMR and IR spectra to aid in the interpretation of experimental data.
The table below outlines the expected spectroscopic data for this compound based on known values for similar N-acetylated piperidines.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the methyl groups on the piperidine ring, the acetyl methyl group, and the protons of the piperidine ring. The splitting patterns would indicate their stereochemistry. |
| ¹³C NMR | Resonances for the two types of methyl carbons, the carbons of the piperidine ring, and the amide carbonyl carbon. |
| IR Spectroscopy | A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching of the tertiary amide. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₇NO). |
Future Directions in the Rational Design of Novel Derivatives for Specific Research Applications
The rational design of novel derivatives of this compound holds significant promise for various research applications. The 2,6-dimethylpiperidine scaffold provides a robust and stereochemically defined platform for modification.
Potential Research Applications:
Medicinal Chemistry: By introducing various functional groups onto the acetyl moiety or by modifying the piperidine ring, novel derivatives could be designed and screened for a wide range of biological activities. The inherent chirality of some 2,6-dimethylpiperidine isomers could be exploited for the development of stereospecific drugs.
Asymmetric Catalysis: Chiral derivatives of this compound could be explored as ligands in asymmetric catalysis, leveraging the steric bulk and defined geometry of the 2,6-dimethylpiperidine unit to induce stereoselectivity in chemical reactions.
Materials Science: The incorporation of this motif into larger molecular architectures could lead to the development of new materials with interesting properties, such as liquid crystals or functional polymers.
Future research in this area should focus on a synergistic approach combining synthetic chemistry, advanced spectroscopic and computational characterization, and biological or material screening. This will enable the systematic exploration of the chemical space around this compound and unlock the full potential of its derivatives.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2,6-Dimethylpiperidin-1-yl)ethanone?
Answer:
The compound is typically synthesized via N-acylation of 2,6-dimethylpiperidine using acetylating agents (e.g., acetic anhydride or acetyl chloride) under reflux conditions in anhydrous solvents like dichloromethane. Catalytic methods employing Lewis acids (e.g., AlCl₃) may enhance reaction efficiency. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in its structural conformation?
Answer:
SC-XRD coupled with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsional parameters. For example, challenges in distinguishing axial vs. equatorial methyl groups on the piperidine ring can be resolved by analyzing anisotropic displacement parameters and hydrogen-bonding networks. Twinning or disorder in crystals may require iterative refinement using SHELXL’s TWIN/BASF commands .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the acetyl group (δ ~2.1–2.3 ppm for CH₃; δ ~205–210 ppm for carbonyl carbon) and piperidine substituents.
- IR Spectroscopy : Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch).
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 169.2 (C₁₀H₁₇NO⁺) .
Advanced: How to address contradictory NMR data when assigning substituent positions?
Answer:
Discrepancies arise from overlapping signals or dynamic conformational changes. Use 2D NMR (COSY, HSQC, HMBC) to correlate protons and carbons. For example, in dihydroxyphenyl derivatives, HMBC can differentiate between 2,3- and 2,6-substitution patterns by cross-peak analysis. Computational tools (DFT-based chemical shift predictions) further validate assignments .
Safety: What precautions are essential for handling this compound?
Answer:
Although toxicity data are limited, follow GHS/CLP guidelines :
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Avoid inhalation (P261) and contact with skin (P262).
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How to evaluate its pharmacokinetic properties using computational methods?
Answer:
Employ in silico ADMET tools :
- SwissADME : Predicts Lipinski’s Rule compliance (e.g., molecular weight <500, LogP <5).
- Molecular Docking (AutoDock Vina, PyRx) : Screen against targets like cytochrome P450 or GPCRs. For example, a LogP of ~2.5 suggests moderate blood-brain barrier permeability .
Application: What are its potential roles in medicinal chemistry research?
Answer:
The compound serves as a scaffold for neuroactive agents due to its piperidine moiety, which interacts with neurotransmitter receptors. Derivatives may modulate sigma receptors or act as acetylcholinesterase inhibitors. Biological activity screening (e.g., antimicrobial assays) is recommended .
Data Analysis: How to optimize synthetic yield via Design of Experiments (DOE)?
Answer:
Use response surface methodology (RSM) to vary factors:
- Temperature (80–120°C), catalyst concentration (5–15 mol%), solvent polarity.
- Analyze yield via HPLC (C18 column, acetonitrile/water mobile phase). Central composite design identifies optimal conditions .
Advanced: What challenges arise in crystallizing this compound for SC-XRD?
Answer:
The compound’s low melting point (~60–80°C) and hygroscopicity complicate crystallization. Strategies include:
- Slow evaporation from tert-butyl methyl ether.
- Seeding with isomorphic crystals.
- SHELXL’s TWIN refinement for handling pseudo-merohedral twinning .
Contradictions: How to resolve conflicting data between experimental and computational spectra?
Answer:
Cross-validate using multi-technique analysis :
- Compare experimental IR/Raman with DFT-simulated spectra (Gaussian 16, B3LYP/6-31G* basis set).
- For NMR, assess solvent effects (DMSO vs. CDCl₃) and tautomeric equilibria. Contradictions may stem from dynamic effects not modeled in static calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
